molecular formula C16H15N5O B5558027 N-benzyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-benzyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No. B5558027
M. Wt: 293.32 g/mol
InChI Key: BGKBKUSKONZRQR-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, also known as BPTA, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. BPTA belongs to the class of tetrazole-based compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

Tetrazole derivatives, such as SMR000073814, are pivotal in the synthesis of bioactive molecules due to their similarity to carboxylic acid groups. They are often used in medicinal chemistry for the development of new drugs . The presence of the tetrazole ring can mimic the carboxylate ion, making it a bioisostere in drug design. This property allows for the creation of compounds with improved pharmacokinetic and pharmacodynamic profiles.

Pharmaceutical Applications: Prodrug Design

The tetrazole moiety in SMR000073814 can be utilized in the design of prodrugs. Prodrugs are inactive compounds that metabolize into active pharmacological agents. The tetrazole group can be a leaving group in nucleophilic substitution reactions, which is a common mechanism for prodrug activation .

Computational Chemistry: Molecular Docking Studies

SMR000073814 can serve as a candidate for molecular docking studies. These studies computationally simulate the interaction between a small molecule and a protein, which is essential for drug discovery. The compound’s structure allows for the exploration of binding affinities and interaction mechanisms with various biological targets .

Energetic Materials: High Nitrogen Content Compounds

The high nitrogen content in tetrazole derivatives makes them candidates for energetic materials. SMR000073814 could potentially be used in the development of propellants and explosives due to its nitrogen-rich tetrazole ring, which can release a significant amount of energy upon decomposition .

Industrial Applications: Synthesis of Imaging Chemicals

In the field of industrial chemistry, SMR000073814 can be used to synthesize imaging chemicals. Tetrazoles are known to be components in the synthesis of azo dyes and pigments, which are widely used in imaging technologies .

Biochemistry: DNA Synthesis

The tetrazole ring in SMR000073814 is used in the activation of nucleosides during the chemical synthesis of DNA. This application is crucial in biochemistry for the synthesis of oligonucleotides, which are essential for various genetic engineering and molecular biology techniques .

properties

IUPAC Name

N-benzyl-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-15(17-11-13-7-3-1-4-8-13)12-21-19-16(18-20-21)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKBKUSKONZRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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